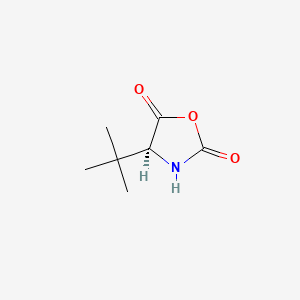
1-(3,5-Dichloropyridin-4-yl)ethan-1-one
Übersicht
Beschreibung
1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H5Cl2NO. It has a molecular weight of 190.03 . This compound is used in research .
Molecular Structure Analysis
The InChI code for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is 1S/C7H5Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a solid or semi-solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Crystal and Molecular Structure Analysis : A study focused on the synthesis of related compounds through reactions involving pyridine derivatives, highlighting the crystal and molecular structure determination of synthesized compounds, which could provide a basis for understanding the behavior of "1-(3,5-Dichloropyridin-4-yl)ethan-1-one" in similar conditions (Percino et al., 2006).
Electooptic Film Fabrication
- Chromophore Architecture for Thin Films : Research into dibranched, heterocyclic "push-pull" chromophores, including pyridine-based structures, underscores their significance in fabricating electrooptic films. These findings elucidate how the molecular architecture of compounds like "1-(3,5-Dichloropyridin-4-yl)ethan-1-one" affects thin-film microstructure and optical response, serving as potential materials for advanced optical applications (Facchetti et al., 2006).
Anticancer Agent Development
- Potential Anticancer Agents : A study on the structure-activity relationship of oxadiazoles hints at the potential of pyridinyl derivatives in inducing apoptosis and acting as anticancer agents. This suggests a route for exploring "1-(3,5-Dichloropyridin-4-yl)ethan-1-one" derivatives in cancer treatment, focusing on its role in apoptosis induction and target identification (Zhang et al., 2005).
Fluorescent Chemosensors
- Detection of Ions and Explosives : A related compound was discovered as a fluorescent chemosensor for Fe3+ ions and picric acid, demonstrating how pyridine derivatives can be engineered for sensitive detection applications. This implies the potential for "1-(3,5-Dichloropyridin-4-yl)ethan-1-one" to be utilized in designing chemosensors with high sensitivity and selectivity (Shylaja et al., 2020).
DNA Binding and Cytotoxicity
- DNA Interaction and Antitumor Activity : Studies on Cu(II) complexes with pyridyl ligands, including insights into their DNA binding affinity, nuclease activity, and cytotoxic effects, present a framework for considering "1-(3,5-Dichloropyridin-4-yl)ethan-1-one" derivatives in the context of antitumor drug design, highlighting their potential in targeting DNA for cancer therapy (Kumar et al., 2012).
Safety and Hazards
This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCMJFTASVFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573733 | |
| Record name | 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyridin-4-yl)ethan-1-one | |
CAS RN |
402561-66-4 | |
| Record name | 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)

![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)







